molecular formula C14H27BrO2 B3056559 Ethyl 12-bromododecanoate CAS No. 72338-48-8

Ethyl 12-bromododecanoate

Cat. No.: B3056559
CAS No.: 72338-48-8
M. Wt: 307.27 g/mol
InChI Key: DYFVMVODIGRODW-UHFFFAOYSA-N
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Description

Ethyl 12-bromododecanoate is an organic compound with the molecular formula C14H27BrO2. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various chemical products and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 12-bromododecanoate can be synthesized through the bromination of ethyl dodecanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination of the dodecanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 12-bromododecanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The compound can be reduced to ethyl dodecanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 12-hydroxydodecanoate, ethyl 12-cyanododecanoate, or ethyl 12-aminododecanoate are formed.

    Reduction: The major product is ethyl dodecanoate.

    Oxidation: Products include dodecanoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 12-bromododecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of lipid metabolism and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as a building block for the development of drugs and therapeutic agents.

    Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 12-bromododecanoate involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in various synthetic transformations to introduce the dodecanoate moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Ethyl 12-bromododecanoate can be compared with other similar compounds such as:

    12-Bromododecanoic Acid: This compound has a similar structure but lacks the ethyl ester group. It is used in similar applications but has different reactivity due to the presence of the carboxylic acid group.

    Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl group. It has slightly different physical properties and reactivity.

    12-Bromo-1-dodecanol: This compound has a hydroxyl group instead of an ester group, leading to different reactivity and applications.

This compound is unique due to its specific ester functionality, which provides distinct reactivity and applications in organic synthesis and industrial processes.

Properties

IUPAC Name

ethyl 12-bromododecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFVMVODIGRODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597270
Record name Ethyl 12-bromododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72338-48-8
Record name Ethyl 12-bromododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL two-neck flask with a reflux condenser and magnetic anchor, under a static head of nitrogen, ethyl 12-hydroxydodecanoate (1.65 g, 6.7 mmol) is dissolved in dichloromethane (20 mL). PPh3 (1.93 g, 7.4 mmol) and NBS (1.6 g, 7.0 mmol) are added. The mixture is left stirring under reflux conditions for 24 hours. It is concentrated in the Rotavapor and the product is purified with column chromatography on silica gel with an eluant mixture of petroleum ether/ethyl acetate 5/1. 1.92 g (yield=92%) of ethyl 12-bromododecanoate are isolated as a light yellowish oil.
Name
ethyl 12-hydroxydodecanoate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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